molecular formula C12H12N2O2 B1339954 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid CAS No. 124344-99-6

1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1339954
CAS No.: 124344-99-6
M. Wt: 216.24 g/mol
InChI Key: YEUAPBXLRBVFJX-UHFFFAOYSA-N
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Description

1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the first position, a p-tolyl group at the fifth position, and a carboxylic acid group at the third position.

Scientific Research Applications

1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-3-oxobutan-1-one with p-tolylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable acid catalyst to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Products include carboxylic acids, aldehydes, and ketones.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products vary depending on the substituent introduced, such as halogenated pyrazoles, alkylated pyrazoles, etc.

Comparison with Similar Compounds

  • 1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-5-(phenyl)-1H-pyrazole-3-carboxylic acid
  • 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group at the fifth position and the carboxylic acid group at the third position provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-7-10(12(15)16)13-14(11)2/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUAPBXLRBVFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559289
Record name 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124344-99-6
Record name 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124344-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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